molecular formula C14H12Cl2N4O B10946654 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

Cat. No.: B10946654
M. Wt: 323.2 g/mol
InChI Key: UYQIBTVYLWHIBH-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorobenzyl and chloropyrazolyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorinated aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated positions on the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or halogenating agents could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of bioactive moieties.

Medicine

In medicine, research might focus on its pharmacological properties, including its efficacy and safety as a therapeutic agent.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-methylbenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
  • 2-(4-chlorobenzyl)-5-(4-methyl-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

2-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H12Cl2N4O/c1-8-12(16)13(19-20(8)2)14-18-17-11(21-14)7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3

InChI Key

UYQIBTVYLWHIBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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